molecular formula C13H10ClFO2 B6381295 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261982-98-2

3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6381295
CAS RN: 1261982-98-2
M. Wt: 252.67 g/mol
InChI Key: NCIJCUOQAAGIMT-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (3CFM) is an organic compound belonging to the family of phenols. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3CFM has been used in various scientific research applications and is known to have biochemical and physiological effects.

Scientific Research Applications

3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the development of new materials. It has also been used in the synthesis of fluorescent probes for biological imaging and in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to be involved in the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450, and it has been suggested that it may have anti-cancer effects. In addition, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are some limitations to using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments. For example, it is difficult to purify and its solubility in polar solvents is limited. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain experimental conditions.

Future Directions

The future directions for 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% research include further elucidation of its mechanism of action, development of new synthetic methods, and investigation of its potential applications in the pharmaceutical and materials industries. In addition, further research is needed to explore its potential therapeutic applications, such as its potential anti-cancer and anti-inflammatory effects. Finally, further research is needed to explore its potential toxicity and safety profile.

Synthesis Methods

3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% can be synthesized through a multi-step process involving the condensation of 2-fluoro-5-methoxybenzaldehyde and 3-chlorophenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide or dimethylformamide, at a temperature of around 100°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

3-chloro-5-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(15)12(7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIJCUOQAAGIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685985
Record name 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol

CAS RN

1261982-98-2
Record name 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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